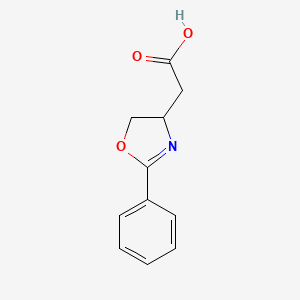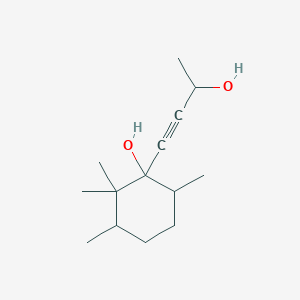![molecular formula C17H36N2O3Si B8514039 tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate](/img/structure/B8514039.png)
tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(aminomethyl)-5-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate typically involves multiple steps. One common approach is to start with a piperidine derivative and introduce the tert-butyl and tert-butyldimethylsilyloxy groups through a series of protection and deprotection steps. The aminomethyl group can be introduced via reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of flow microreactor systems, which have been shown to be more efficient and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aminomethyl group or other parts of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an amine or alcohol.
Scientific Research Applications
tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate has several scientific research applications:
Chemistry: It can be used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may serve as a building block for biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(aminomethyl)-5-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The tert-butyl and tert-butyldimethylsilyloxy groups can affect the compound’s stability, solubility, and reactivity, thereby modulating its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-(aminomethyl)-4-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate
- tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate
Uniqueness
The unique combination of functional groups in tert-butyl 3-(aminomethyl)-5-(tert-butyldimethylsilyloxy)piperidine-1-carboxylate distinguishes it from similar compounds. The presence of both tert-butyl and tert-butyldimethylsilyloxy groups can enhance its stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C17H36N2O3Si |
|---|---|
Molecular Weight |
344.6 g/mol |
IUPAC Name |
tert-butyl 3-(aminomethyl)-5-[tert-butyl(dimethyl)silyl]oxypiperidine-1-carboxylate |
InChI |
InChI=1S/C17H36N2O3Si/c1-16(2,3)21-15(20)19-11-13(10-18)9-14(12-19)22-23(7,8)17(4,5)6/h13-14H,9-12,18H2,1-8H3 |
InChI Key |
NVFDDPWQWDPVER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O[Si](C)(C)C(C)(C)C)CN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 3-[(E)-N'-hydroxycarbamimidoyl]-4-methoxybenzoate](/img/structure/B8513960.png)
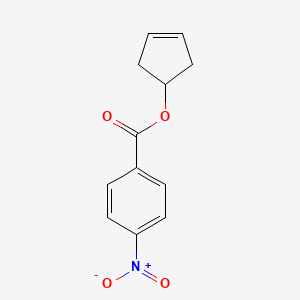
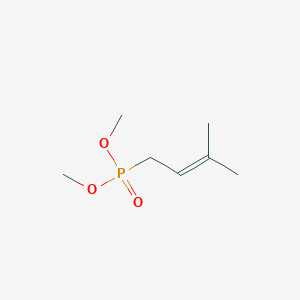
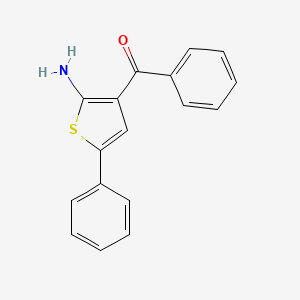
![tert-butyl 4-[1-(4-chlorophenyl)indazol-3-yl]oxypiperidine-1-carboxylate](/img/structure/B8513982.png)
![(6R,7S)-7-azido-2,2-dimethyl-3-oxa-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B8514007.png)
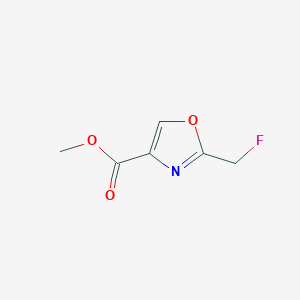
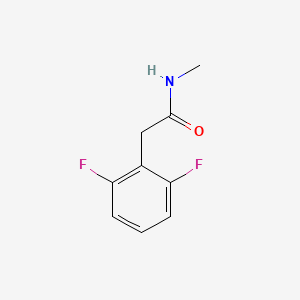

![N-[(2R,6S)-2,6-Dimethylcyclohexylidene]hydroxylamine](/img/structure/B8514027.png)
![3,3a,8,8a-Tetrahydro-cyclopent[a]inden-1[2H]-one](/img/structure/B8514030.png)

